tert-Butyl 3-(phenylcarbamoyl)propylcarbamate

Description

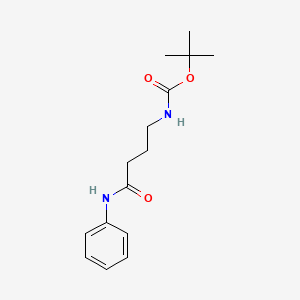

tert-Butyl 3-(phenylcarbamoyl)propylcarbamate: is an organic compound with the molecular formula C18H21N3O3. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other chemicals. This compound is known for its stability and versatility in various chemical reactions, making it a valuable component in scientific research and industrial applications .

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl N-(4-anilino-4-oxobutyl)carbamate |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-11-7-10-13(18)17-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,19)(H,17,18) |

InChI Key |

YRDMTKNQKCJOEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(phenylcarbamoyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(phenylcarbamoyl)propyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(phenylcarbamoyl)propylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(phenylcarbamoyl)propylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is employed in the study of enzyme inhibitors and receptor ligands. It can be used to design and synthesize molecules that interact with specific biological targets, aiding in the development of new therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs for treating various diseases, including cancer, inflammation, and infectious diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(phenylcarbamoyl)propylcarbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

- tert-Butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate

- tert-Butyl 3-(aminomethyl)phenylcarbamate

- tert-Butyl N-(2,3-dihydroxypropyl)carbamate

Comparison: tert-Butyl 3-(phenylcarbamoyl)propylcarbamate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

Tert-Butyl 3-(phenylcarbamoyl)propylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a tert-butyl group, a phenylcarbamate moiety, and a propyl chain, which contribute to its biological properties. The presence of the carbamate functional group is significant as it often influences the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that carbamate derivatives can have significant antimicrobial properties. For instance, related compounds have shown effectiveness against strains like Staphylococcus aureus and Mycobacterium kansasii .

- Neuroprotective Effects : In vitro studies have demonstrated that similar compounds can protect astrocytes from amyloid beta-induced toxicity, indicating potential applications in neurodegenerative diseases .

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are relevant in Alzheimer's disease .

Antimicrobial Evaluation

A series of studies evaluated the antimicrobial efficacy of various carbamates, including tert-butyl derivatives. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains. For instance:

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Carbamate A | 21 | Mycobacterium kansasii |

| Carbamate B | 40 | Staphylococcus aureus |

These results indicate that structural modifications can enhance antimicrobial potency .

Neuroprotective Studies

In a study assessing the protective effects against amyloid beta-induced toxicity in astrocytes, the compound exhibited moderate protective activity. The results showed a reduction in inflammatory markers such as TNF-α and free radicals:

- In Vitro Results : The compound reduced cell death induced by Aβ1-42 in astrocytes.

- In Vivo Results : Although no significant differences were observed compared to established drugs like galantamine, the compound demonstrated potential for further development .

The mechanisms underlying the biological activity of this compound are still being elucidated. Key points include:

- Enzyme Interaction : The carbamate group may facilitate interactions with enzymes involved in neurotransmitter regulation and amyloidogenesis.

- Cellular Uptake : Studies suggest that structural characteristics influence cellular permeability and bioavailability, critical for neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.